molecular formula C18H13BrN2O3S B4569685 methyl 4-{[1-(4-bromophenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate

methyl 4-{[1-(4-bromophenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate

Cat. No.: B4569685
M. Wt: 417.3 g/mol
InChI Key: WVTOETAYGSFYAP-GDNBJRDFSA-N
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Description

Methyl 4-{[1-(4-bromophenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate is a useful research compound. Its molecular formula is C18H13BrN2O3S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.98303 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound of interest, owing to its imidazolidine and thioxoimidazolidine components, is related to a broad class of compounds that have been synthesized for their potential pharmacological properties. Imidazolidinediones and thiazolidinediones, for instance, are compounds extensively studied for their diverse biological activities. Research has demonstrated the synthesis of various imidazolidine and thiazolidine derivatives, highlighting their significance in medicinal chemistry. For example, a study described the synthesis of 3-benzyl-5-arylidene-imidazolidine-2,4diones and 5-arylidene-1-methyl-2-thioxo-imidazolidin-4-ones, which are closely related to the compound , underscoring the ongoing interest in this chemical scaffold for drug development (Brandão et al., 2004).

Anticancer Research

The structural motif present in the compound of interest is also explored for anticancer applications. Novel quinuclidinone derivatives, which bear resemblance to the target compound through their benzoate moiety, have been synthesized and evaluated for their anticancer potential. These studies involve the design, synthesis, and biological evaluation of compounds as potential anti-proliferative agents, indicating the broader application of such chemical structures in the search for new cancer treatments (Soni et al., 2015).

Corrosion Inhibition

Compounds with thioxoimidazolidine and benzylidene motifs have been investigated for their potential as corrosion inhibitors, a non-medical but significant industrial application. These studies explore the efficiency of such compounds in protecting metals from corrosion, demonstrating the versatility of the chemical framework in various fields of research. The exploration of azo derivatives and their inhibition properties on mild steel in corrosive environments showcases the application of similar compounds in materials science and engineering (Bedair et al., 2022).

Properties

IUPAC Name

methyl 4-[(Z)-[1-(4-bromophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c1-24-17(23)12-4-2-11(3-5-12)10-15-16(22)21(18(25)20-15)14-8-6-13(19)7-9-14/h2-10H,1H3,(H,20,25)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTOETAYGSFYAP-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[1-(4-bromophenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.